2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-
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Overview
Description
2-Propen-1-amine, N-[(2-chlorophenyl)methylene]- is an organic compound that belongs to the class of amines It is characterized by the presence of a propenyl group attached to an amine nitrogen, which is further bonded to a chlorophenyl group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N-[(2-chlorophenyl)methylene]- typically involves the reaction of 2-chlorobenzaldehyde with allylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-amine, N-[(2-chlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced amines and related compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Propen-1-amine, N-[(2-chlorophenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propen-1-amine, N-[(2-chlorophenyl)methylene]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The presence of the chlorophenyl group enhances its ability to interact with hydrophobic pockets in target molecules, thereby influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-amine: A simpler analog without the chlorophenyl group.
2-Propen-1-amine, 2-methyl-: A methyl-substituted analog.
Diallylamine: Contains two propenyl groups attached to the amine nitrogen.
Uniqueness
2-Propen-1-amine, N-[(2-chlorophenyl)methylene]- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
57966-12-8 |
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Molecular Formula |
C10H10ClN |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-prop-2-enylmethanimine |
InChI |
InChI=1S/C10H10ClN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6,8H,1,7H2 |
InChI Key |
ALTWRKLTAZRAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN=CC1=CC=CC=C1Cl |
Origin of Product |
United States |
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